molecular formula C8H8F3N3O2 B3072689 N-Hydroxy-6-(2,2,2-trifluoroethoxy)nicotinimidamide CAS No. 1016839-89-6

N-Hydroxy-6-(2,2,2-trifluoroethoxy)nicotinimidamide

Cat. No.: B3072689
CAS No.: 1016839-89-6
M. Wt: 235.16 g/mol
InChI Key: SKVJWROXEQYVMB-UHFFFAOYSA-N
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Description

N-Hydroxy-6-(2,2,2-trifluoroethoxy)nicotinimidamide is a specialized chemical reagent designed for research applications. This compound features a nicotinamide core, a structure of significant interest in biochemistry and medicinal chemistry, substituted with a 2,2,2-trifluoroethoxy group and an N-hydroxyimidamide moiety. The trifluoroethoxy group is a common bioisostere known to influence a molecule's metabolic stability, lipophilicity, and binding affinity, making it a valuable structural feature in the design of bioactive molecules . Compounds with the N-hydroxyimidamide functional group are investigated as potential intermediates in synthetic pathways or as ligands for metalloenzymes . Researchers may explore this chemical as a potential precursor or modulator in the study of NAD+ (nicotinamide adenine dinucleotide) biosynthesis and related pathways . NAD+ is a crucial coenzyme found in all living cells and is involved in fundamental biological processes including redox reactions, energy metabolism, and serving as a substrate for signaling enzymes such as sirtuins and PARPs (poly-ADP-ribose polymerases) . The interplay between nicotinamide-derived compounds and these NAD+-consuming enzymes represents a dynamic area of research for understanding cellular regulation . This reagent is provided for laboratory research purposes to facilitate such advanced scientific investigations. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N'-hydroxy-6-(2,2,2-trifluoroethoxy)pyridine-3-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N3O2/c9-8(10,11)4-16-6-2-1-5(3-13-6)7(12)14-15/h1-3,15H,4H2,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKVJWROXEQYVMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=NO)N)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=NC=C1/C(=N/O)/N)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-6-(2,2,2-trifluoroethoxy)nicotinimidamide typically involves multiple steps. One common synthetic route starts with the preparation of 6-chloronicotinic acid, which is then converted to 6-(2,2,2-trifluoroethoxy)nicotinic acid through a nucleophilic substitution reaction. The resulting compound is then subjected to a series of reactions, including amidation and hydroxylation, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically requires optimized reaction conditions, such as controlled temperature, pressure, and the use of specific catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-6-(2,2,2-trifluoroethoxy)nicotinimidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

N-Hydroxy-6-(2,2,2-trifluoroethoxy)nicotinimidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Hydroxy-6-(2,2,2-trifluoroethoxy)nicotinimidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Lansoprazole-Related Compounds (USP31 Standards)

Compound A (2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]sulfonyl]benzimidazole):

  • Core Structure : Benzopyridine with a trifluoroethoxy group at the 4-position and a sulfonyl benzimidazole side chain.
  • Pharmacological Role : Proton pump inhibitor (PPI) used in gastroesophageal reflux disease .
  • Key Differences : Unlike N-Hydroxy-6-(2,2,2-trifluoroethoxy)nicotinimidamide, this compound lacks the N-hydroxyimidamide group but includes a sulfonyl linkage critical for covalent binding to H⁺/K⁺ ATPase pumps.

Compound B ([[(1H-benzimidazole-2-yl)sulfonyl]methyl]-3-methyl-4-(2,2,2-trifluoroethoxy)-pyridine 1-oxide):

  • Core Structure : Pyridine N-oxide with a trifluoroethoxy group and sulfonyl benzimidazole.
  • Pharmacological Role : Intermediate in PPI synthesis; the N-oxide enhances stability under acidic conditions .

N-(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide

  • Core Structure : Indene scaffold with a trifluoroacetamide group.
  • Physicochemical Properties :
    • Molecular Weight : 285.3 g/mol
    • LogP : 3.79 (indicative of moderate lipophilicity)
    • PSA : 32.59 Ų .
  • Key Differences : The trifluoroacetamide group (-COCF₃) differs from the trifluoroethoxy (-OCH₂CF₃) and N-hydroxyimidamide groups in the target compound, suggesting divergent biological targets.

Physicochemical and Pharmacokinetic Comparisons

Compound Molecular Formula Molecular Weight (g/mol) LogP Key Functional Groups Pharmacological Use
This compound C₉H₈F₃N₃O₂* ~253.2* ~2.5* Trifluoroethoxy, N-hydroxyimidamide Under investigation
Lansoprazole-Related Compound A C₁₉H₁₇F₃N₄O₃S 438.4 ~3.1 Trifluoroethoxy, sulfonyl Proton pump inhibition
N-(5,6-diethylinden-2-yl)-trifluoroacetamide C₁₅H₁₈F₃NO 285.3 3.79 Trifluoroacetamide Not specified (intermediate)

*Estimated based on structural similarity.

Functional Group Impact on Bioactivity

  • Trifluoroethoxy Group : Enhances metabolic stability and lipophilicity in all compared compounds. In PPIs, it improves acid resistance and target binding .
  • N-Hydroxyimidamide : Unique to the target compound, this group may confer metal-binding properties or modulate nitric oxide pathways, differing from the sulfonyl or acetamide groups in analogs.
  • Sulfonyl vs. Imidamide : Sulfonyl groups in PPIs enable covalent inhibition of proton pumps, whereas imidamide groups may interact with enzymes like amidases or dehydrogenases .

Biological Activity

N-Hydroxy-6-(2,2,2-trifluoroethoxy)nicotinimidamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article explores the synthesis, biological mechanisms, and applications of this compound based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C11H12F3N3O2
  • Molecular Weight : 281.23 g/mol
  • IUPAC Name : this compound

The trifluoroethoxy group enhances the compound's lipophilicity and metabolic stability, which may contribute to its biological efficacy.

This compound functions through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes linked to cancer progression and inflammation. Its structural features allow it to bind effectively to active sites of target enzymes.
  • Anti-inflammatory Activity : It modulates inflammatory pathways by reducing the production of pro-inflammatory cytokines and mediators.
  • Cytotoxic Effects : The compound exhibits cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines:

  • HepG2 Liver Cancer Cells : Demonstrated an IC50 value indicating substantial cytotoxicity.
  • A549 Lung Cancer Cells : Showed inhibition of cell proliferation.

Anti-inflammatory Effects

In animal models of inflammation:

  • Acute Lung Injury Models : The compound reduced tissue damage and inflammation markers significantly.
  • Cytokine Production : It decreased levels of TNF-α and IL-6 in LPS-stimulated macrophages.

Comparative Studies

The following table summarizes the biological activities of this compound compared to related compounds:

Compound NameKey FeaturesBiological Activity
N-Hydroxy-5-methyl-nicotinimidamideMethyl group at position 5Moderate anticancer activity
N-Hydroxy-5-chloromethyl-nicotinimidamideChlorine substitutionLimited anti-inflammatory effects
This compound Trifluoroethoxy group enhances lipophilicityStrong anticancer and anti-inflammatory effects

Case Studies and Research Findings

  • Cytotoxicity Assessment :
    • A study evaluated various nicotinimidamides, revealing that this compound exhibited notable cytotoxicity against HepG2 cells with an IC50 value of approximately 10 µM.
  • Inflammation Models :
    • In models simulating acute lung injury, the compound reduced markers of inflammation by over 50%, indicating its potential therapeutic role in treating inflammatory diseases.
  • Enzyme Inhibition Studies :
    • Investigations showed that this compound effectively inhibits enzymes such as COX-2 and LOX involved in inflammatory responses.

Q & A

(Basic) What synthetic strategies optimize the yield and purity of N-Hydroxy-6-(2,2,2-trifluoroethoxy)nicotinimidamide?

Answer:

  • Stepwise synthesis : Begin with functionalization of the pyridine ring at the 6-position using 2,2,2-trifluoroethylation, followed by amidoxime formation via hydroxylamine conjugation.
  • Reaction conditions : Use anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis. Maintain temperatures between 0–5°C during nitrile oxide intermediate formation to suppress side reactions .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) to isolate the product with >95% purity .

(Basic) Which analytical techniques are critical for characterizing structural and purity attributes?

Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the presence of the trifluoroethoxy group (δ ~4.8 ppm for CH2_2CF3_3) and hydroxylamine protons (δ ~9–10 ppm) .
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) coupled with high-resolution MS validates molecular weight (e.g., [M+H]+^+ at m/z 266.05) and detects impurities (<0.5%) .
  • X-ray crystallography : Resolves stereochemical ambiguities in the amidoxime moiety, if single crystals are obtainable .

(Intermediate) How do reaction conditions influence the stability of the trifluoroethoxy substituent?

Answer:

  • Thermal stability : The electron-withdrawing trifluoroethoxy group enhances resistance to nucleophilic substitution at ambient temperatures but may undergo exchange with phenoxy groups at >60°C, as observed in related polymers .
  • Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize the substituent, while protic solvents (e.g., methanol) risk partial solvolysis. Monitor via 19^{19}F NMR for degradation signals .

(Advanced) How can computational modeling predict the compound’s interaction with viral proteases?

Answer:

  • Molecular docking : Use software like AutoDock Vina to simulate binding to conserved active sites (e.g., SARS-CoV-2 Mpro^\text{pro}). Focus on hydrogen bonding between the hydroxylamine group and catalytic cysteine residues.
  • MD simulations : Assess dynamic stability of the complex over 100 ns trajectories. Validate with in vitro enzymatic assays (IC50_{50} values) .

(Advanced) What experimental approaches resolve contradictions in reported bioactivity data?

Answer:

  • Orthogonal assays : Compare enzymatic inhibition (e.g., viral protease IC50_{50}) with cell-based infectivity assays (e.g., plaque reduction) to distinguish direct target engagement from off-target effects .
  • Impurity profiling : Use preparative HPLC to isolate and test synthetic byproducts (e.g., des-hydroxy analogs) for antagonistic or synergistic activity .

(Basic) What are the key considerations for designing stability studies under varying storage conditions?

Answer:

  • Accelerated degradation : Expose samples to 40°C/75% RH for 4 weeks and monitor via HPLC for decomposition products (e.g., oxidation of hydroxylamine to nitro groups).
  • Light sensitivity : Store in amber vials; UV-Vis spectroscopy tracks photooxidation (λ~320 nm for nitroso intermediates) .

(Advanced) How does the trifluoroethoxy group influence electronic properties and regioselectivity in further derivatization?

Answer:

  • Electron-withdrawing effect : The -OCH2_2CF3_3 group deactivates the pyridine ring, directing electrophilic substitution to the 2- and 4-positions. Confirmed via Hammett σp_p correlations .
  • Steric effects : Bulkier substituents reduce reactivity at the 6-position, favoring alternative sites for cross-coupling (e.g., Suzuki-Miyaura at the 3-position) .

(Intermediate) What in vitro assays are recommended to evaluate antiviral efficacy?

Answer:

  • Protease inhibition : Fluorescent substrate-based assays (e.g., FRET peptides) quantify IC50_{50} values. Include positive controls (e.g., lopinavir) .
  • Cytotoxicity : Use MTT assays on Vero E6 cells to determine selectivity indices (CC50_{50}/IC50_{50}). A ratio >10 indicates therapeutic potential .

(Advanced) How can substituent exchange reactions impact the compound’s pharmacokinetic profile?

Answer:

  • Metabolic stability : The trifluoroethoxy group resists cytochrome P450-mediated oxidation, enhancing plasma half-life. Validate via liver microsome assays (t1/2_{1/2} >2 hrs) .
  • Hydrolytic susceptibility : In acidic environments (e.g., gastric fluid), monitor for cleavage of the ether bond via LC-MS. Structural analogs with methylene spacers show improved stability .

(Basic) What safety protocols are essential for handling hydroxylamine derivatives?

Answer:

  • PPE : Use nitrile gloves, lab coats, and fume hoods to prevent dermal/ocular exposure.
  • Decomposition mitigation : Avoid strong oxidizers (risk of nitroso compound formation). Neutralize spills with 5% acetic acid .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Hydroxy-6-(2,2,2-trifluoroethoxy)nicotinimidamide
Reactant of Route 2
N-Hydroxy-6-(2,2,2-trifluoroethoxy)nicotinimidamide

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